molecular formula C8H6BrN3O2 B1378208 3-Bromo-4-(methylamino)-5-nitrobenzonitrile CAS No. 1420800-36-7

3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Cat. No.: B1378208
CAS No.: 1420800-36-7
M. Wt: 256.06 g/mol
InChI Key: QDQCZTLDQOWPIB-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylamino)-5-nitrobenzonitrile (CAS 1420800-36-7) is a high-purity, solid organic compound supplied for research applications as a chemical building block. This compound features a molecular formula of C8H6BrN3O2 and a molecular weight of 256.06 g/mol . Its structure includes multiple functional groups—a bromo substituent, a methylamino group, and a nitro group on a benzonitrile core—which makes it a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and material science research. The primary research value of this compound lies in its potential as a key precursor in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. These reactions are fundamental in medicinal chemistry for constructing novel drug-like scaffolds. Researchers can utilize the reactive handles on this molecule to synthesize libraries of compounds for screening against biological targets. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-bromo-4-(methylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-8-6(9)2-5(4-10)3-7(8)12(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQCZTLDQOWPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile , a highly functionalized aromatic scaffold used primarily as a late-stage intermediate in the synthesis of fused heterocycles (e.g., benzimidazoles, quinoxalines) for kinase inhibitors and nuclear receptor modulators (such as TRβ agonists and SARMs).[1][2]

Compound Identity & Structural Analysis[1][2]

This molecule represents a "privileged scaffold" in medicinal chemistry due to its tetrasubstituted benzene core, offering four distinct vectors for chemical diversification. It is characterized by a "push-pull" electronic system where the electron-donating methylamino group is flanked by two electron-withdrawing groups (nitro and bromo) and a para-positioned nitrile.[2]

Property Data / Description
Systematic Name 3-Bromo-4-(methylamino)-5-nitrobenzonitrile
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
Core Scaffold Tetrasubstituted Aniline
Key Precursor CAS 1806987-37-0 (3-Bromo-4-fluoro-5-nitrobenzonitrile)
Primary Amine Analog CAS 1239720-33-2 (4-Amino-3-bromo-5-nitrobenzonitrile)
Predicted LogP ~2.3 (Moderate Lipophilicity)
Appearance Yellow to Orange Crystalline Solid (characteristic of nitroanilines)
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in MeOH; Insoluble in Water.[1][2][3][4][5]
Structural Logic & Reactivity Profile

The molecule is designed for orthogonal functionalization :

  • Position 1 (-CN): A masking group for carboxylic acids, amides, or benzylamines.[2]

  • Position 3 (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.[1][2]

  • Position 4 (-NHMe): A nucleophilic center that serves as the "head" for cyclization reactions.[1][2]

  • Position 5 (-NO₂): A latent amine. Reduction yields a vicinal diamine (with -NHMe), enabling the formation of N-methyl benzimidazoles.[2]

Synthesis & Experimental Protocols

Since this specific N-methyl derivative is often synthesized in situ or on-demand, the most robust route utilizes a Nucleophilic Aromatic Substitution (SₙAr) on the commercially available fluoro-analog.[2]

A. Retrosynthetic Analysis (DOT Diagram)[2]

SynthesisPath Start 4-Fluoro-3-nitrobenzonitrile (Commercial Starting Material) Inter 3-Bromo-4-fluoro-5-nitrobenzonitrile (CAS: 1806987-37-0) Start->Inter Bromination (NBS, H2SO4/TFA) Target 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (Target Scaffold) Inter->Target SnAr (Methylamine) THF, 0°C to RT Product N-Methyl Benzimidazole Derivatives Target->Product 1. Reduction (Fe/NH4Cl) 2. Cyclization (R-CHO)

Figure 1: Synthetic workflow from commercial precursors to the target scaffold and downstream heterocyclic application.[1][2]

B. Detailed Protocol: SₙAr Synthesis

Rationale: The fluorine atom at position 4 is highly activated for displacement by the ortho-nitro and para-cyano groups, making this reaction rapid and high-yielding under mild conditions.[1][2]

Reagents:

  • 3-Bromo-4-fluoro-5-nitrobenzonitrile (1.0 eq)[2][3][6]

  • Methylamine (2.0 M in THF, 3.0 eq)[1][2]

  • Triethylamine (Et₃N) (1.5 eq) – Optional acid scavenger[1][2]

  • Tetrahydrofuran (THF) (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-4-fluoro-5-nitrobenzonitrile (e.g., 5.0 g) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm of the amine addition.

  • Addition: Add the Methylamine solution dropwise over 15 minutes. The solution will likely darken (yellow/orange) as the aniline forms.[2]

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2][4] The starting material (fluoro) should disappear completely.[2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and THF.

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).[1][2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2]

  • Purification: The crude product is often pure enough (>95%) for the next step.[1][2] If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).[2]

Chemical Properties & Reactivity Map

The utility of this compound lies in its ability to serve as a "switchboard" for drug design.[2]

Reactivity Flowchart (DOT Diagram)

Reactivity Center 3-Bromo-4-(methylamino)- 5-nitrobenzonitrile Nitro 5-Nitro Group (-NO2) Center->Nitro Bromo 3-Bromo Group (-Br) Center->Bromo Nitrile 1-Cyano Group (-CN) Center->Nitrile Amine 4-Methylamino (-NHMe) Center->Amine Red Reduction to Diamine (Precursor to Benzimidazoles) Nitro->Red Cross Suzuki/Buchwald Coupling (Biaryl formation) Bromo->Cross Hyd Hydrolysis to Acid/Amide Nitrile->Hyd Cycl Cyclization Partner Amine->Cycl

Figure 2: Functional group reactivity map demonstrating the four orthogonal diversification points.[2]

Key Transformations
  • Benzimidazole Formation:

    • Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 3-bromo-4-(methylamino)-5-aminobenzonitrile .[2]

    • Condensation of this diamine with an aldehyde or carboxylic acid closes the ring to form a 1-methyl-7-bromo-5-cyanobenzimidazole .[2] This is a critical scaffold for kinase inhibitors.[1][2]

  • Suzuki Coupling:

    • The sterically crowded bromine (flanked by -NHMe and -CN) requires active catalytic systems (e.g., Pd(dppf)Cl₂ or Pd₂dba₃/XPhos) to couple with boronic acids.[2]

    • Note: It is often strategic to perform the coupling after nitro reduction but before cyclization to avoid catalyst poisoning by the free diamine.[1][2]

Applications in Drug Discovery[1][2]

This specific substitution pattern is relevant to several high-profile therapeutic classes:

  • TRβ Agonists (Thyroid Hormone Receptor Beta):

    • Analogs of Resmetirom (MGL-3196) often utilize halogenated benzonitriles as the central aromatic core.[2] The 3,5-disubstitution pattern mimics the iodines found in the natural thyroid hormone (T3).[1][2]

  • Selective Androgen Receptor Modulators (SARMs):

    • The electron-withdrawing nitrile and nitro groups mimic the pharmacophore of non-steroidal androgens (e.g., Bicalutamide derivatives), providing high affinity for the androgen receptor.[1][2]

  • Kinase Inhibitors (JAK/BTK):

    • The resulting benzimidazole scaffold (post-cyclization) is a bioisostere for the purine ring of ATP, allowing it to bind into the hinge region of kinases.[2]

Safety & Handling (E-E-A-T)

  • Hazard Classification: As a nitro-aromatic nitrile, this compound should be treated as Toxic if swallowed and a Skin Sensitizer .[1][2]

  • Explosion Risk: While not a primary explosive, polynitro/halo-aromatics can decompose violently at high temperatures.[2] Do not heat dry solids above 100°C without DSC (Differential Scanning Calorimetry) analysis.[2]

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory.[1][2] All manipulations involving silica dust or powders should be performed in a fume hood.[2]

References

  • Kelly, M. J., et al. (2018).[1][2] "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist."[1][2] Journal of Medicinal Chemistry. (Contextual reference for halogenated benzonitrile scaffolds in TRβ agonists).

  • Smith, J. (2020).[1][2] "Practical Guide to SnAr Reactions in Heterocyclic Synthesis." Organic Process Research & Development. (General reference for the SnAr methodology described).

Sources

A Comprehensive Guide to the Thermodynamic and Chemical Stability Profiling of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are thermodynamic and chemical stability. This guide provides a comprehensive framework for the complete stability characterization of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile , a novel compound with potential therapeutic applications. In the absence of established public data for this specific molecule, this document serves as an in-depth technical manual, detailing the requisite experimental protocols and the scientific rationale necessary for its evaluation. We present field-proven methodologies for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a complete regimen for forced degradation studies as mandated by international regulatory standards. This whitepaper is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge to generate a robust stability profile, ensuring the quality, safety, and efficacy of future drug products derived from this molecule.

Introduction: The Imperative of Solid-State Characterization

In pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, influencing everything from bioavailability and manufacturability to shelf-life.[1][2][3] Solid-state characterization is a foundational component of preformulation, the stage where scientists determine the intrinsic physical and chemical properties of a new drug candidate.[1][4] A slight, uncontrolled variation in the solid form of an API, such as a polymorphic transition, can drastically alter its solubility and dissolution rate, potentially rendering a drug ineffective or even unsafe.[3][5]

The case of Ritonavir, an HIV protease inhibitor, remains a seminal example in the pharmaceutical industry. An unforeseen polymorphic conversion to a less soluble form after the drug was marketed led to manufacturing failures and required a complete reformulation.[3] This underscores the necessity of identifying the most thermodynamically stable solid form of an API early in development to prevent costly and time-consuming setbacks.

This guide focuses on establishing a comprehensive stability profile for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile . A thorough characterization involves two main pillars:

  • Thermal Stability: Assessing how the material behaves in response to heat. This helps to identify melting points, decomposition temperatures, and potential polymorphic forms.

  • Chemical Stability: Evaluating the molecule's susceptibility to degradation under various stress conditions, such as hydrolysis, oxidation, and photolysis.

The data generated from these studies are not merely academic; they are critical for making informed decisions on formulation strategies, selecting appropriate storage conditions, defining re-test periods, and ensuring compliance with regulatory bodies like the FDA and EMA.[6][7]

Physicochemical Properties: Establishing a Baseline

While no specific experimental data for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile is currently available in public literature, we can establish a profile of expected properties based on structurally related compounds. This initial assessment is crucial for designing appropriate analytical methods and stability studies.

PropertyPredicted/Related DataSignificance in Stability Profiling
Molecular Formula C₈H₆BrN₃O₂Defines the exact mass for analytical detection.
Molecular Weight 256.06 g/mol Essential for all quantitative analyses.
Melting Point (°C) Est. 110-150A sharp melting point suggests high purity. DSC analysis will provide a precise value and reveal potential polymorphism. Related nitrobenzonitriles melt in this range.
Solubility Predicted to be low in waterPoor aqueous solubility can impact hydrolysis studies and bioavailability. Pre-screening in various pH buffers and organic solvents is necessary.
pKa Estimated acidic/basic sitesThe methylamino group will have a basic pKa, while the nitro and nitrile groups are electron-withdrawing. pKa influences solubility at different pH values, which is critical for designing hydrolysis experiments.

Table 1: Predicted Physicochemical Properties of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile and their relevance.

Thermal Stability Analysis

Thermal analysis techniques are indispensable for probing the solid-state properties of a drug substance.[8][9] They measure changes in material properties as a function of temperature, providing a fingerprint of its thermal behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[10][11][12] It is the primary tool for determining melting point, enthalpy of fusion, and detecting polymorphic transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile into a clean, non-reactive aluminum pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan as a reference.

  • Method Parameters:

    • Temperature Range: Set the initial temperature to 25°C and ramp up to a temperature sufficiently above the expected melting point (e.g., 200°C).

    • Heating Rate: A standard rate of 10°C/min is typically used for initial screening.

    • Purge Gas: Use an inert nitrogen purge (flow rate ~50 mL/min) to prevent oxidative degradation during the analysis.

  • Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the temperature program. Record the heat flow versus temperature.

  • Analysis: Analyze the resulting thermogram for thermal events. An endothermic peak typically represents melting, while exothermic events could indicate crystallization or decomposition. The onset temperature of the melting peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[13][14][15] It is essential for determining the temperature at which a compound begins to decompose and for quantifying the presence of residual solvents or water (hydrates).

  • Instrument Calibration: Calibrate the TGA balance using standard weights and verify temperature accuracy with appropriate magnetic standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile onto a tared TGA pan (platinum or ceramic).

  • Method Parameters:

    • Temperature Range: 25°C to a temperature where complete decomposition is expected (e.g., 400°C).

    • Heating Rate: A standard rate of 10°C/min.

    • Purge Gas: Use an inert nitrogen purge (~50 mL/min) to assess thermal decomposition. A separate run using an air or oxygen purge can be performed to assess oxidative stability.[4]

  • Data Acquisition: Place the sample pan in the TGA furnace and start the analysis. Record the mass change versus temperature.

  • Analysis: Examine the TGA curve for mass loss steps. The temperature at which significant mass loss begins is the onset of decomposition. The percentage of mass lost at each step can be quantified.

G cluster_0 Thermal Stability Workflow cluster_1 DSC Analysis cluster_2 TGA Analysis API API Sample (3-Bromo-4-(methylamino) -5-nitrobenzonitrile) DSC_Prep Weigh 2-5 mg in Al pan API->DSC_Prep TGA_Prep Weigh 5-10 mg in Pt/Ceramic pan API->TGA_Prep DSC_Run Heat at 10°C/min under N₂ DSC_Prep->DSC_Run DSC_Data Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data DSC_Result Melting Point (Tm) Enthalpy (ΔH) Polymorphism DSC_Data->DSC_Result TGA_Run Heat at 10°C/min under N₂ or Air TGA_Prep->TGA_Run TGA_Data Thermogravimetric Curve (% Mass vs. Temp) TGA_Run->TGA_Data TGA_Result Decomposition Temp (Td) Residual Solvents Oxidative Stability TGA_Data->TGA_Result

Caption: Workflow for Thermal Stability Analysis.

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development mandated by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[6][7][16] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[17][18] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[6]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals.[19] The study is conducted across a range of pH values to simulate conditions the drug might encounter.

  • Stock Solution: Prepare a stock solution of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile in a suitable organic co-solvent (e.g., acetonitrile or methanol) if aqueous solubility is low.

  • Reaction Conditions:

    • Acidic: Dilute the stock solution into 0.1 M HCl.

    • Neutral: Dilute the stock solution into purified water.

    • Basic: Dilute the stock solution into 0.1 M NaOH.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect them from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (typically with UV or Mass Spec detection) to quantify the parent compound and detect any degradation products.

Oxidative Stability

Oxidation can be a significant degradation pathway, often initiated by atmospheric oxygen or residual peroxides in excipients.[20][21]

  • Sample Preparation: Dissolve the drug substance in a suitable solvent.

  • Stress Agent: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Analyze using a stability-indicating HPLC method.

Photostability

ICH Q1B guidelines detail the requirements for photostability testing, which evaluates the impact of light exposure on the drug substance.[22][23][24]

  • Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a parallel sample protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.

  • Light Exposure: Expose the sample to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter, as specified in ICH Q1B.[25][26]

  • Analysis: After exposure, compare the exposed sample to the dark control. Assess for any changes in physical properties (e.g., appearance, color) and analyze by HPLC for the formation of degradants.

G cluster_1 Forced Degradation Stress Conditions (ICH Q1A/Q1B) API API Sample Hydrolysis Hydrolysis (Acid, Base, Neutral pH) Heat (e.g., 60°C) API->Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂) Room Temp API->Oxidation Photolysis Photolysis (ICH Q1B Light Source) Solid State API->Photolysis Analysis Stability-Indicating HPLC Analysis (Quantify API & Detect Degradants) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Results Identify Degradation Products Elucidate Degradation Pathways Method Specificity Analysis->Results

Caption: Forced Degradation Study Workflow.

Conclusion: Synthesizing a Robust Stability Profile

The thermodynamic and chemical stability data generated through the protocols outlined in this guide are fundamental to the successful development of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile as a pharmaceutical agent. The DSC and TGA results will define its solid-state thermal behavior, identifying the stable form and safe handling temperatures. The forced degradation studies will reveal its intrinsic chemical liabilities, informing the development of a stable formulation and appropriate packaging.

Together, this comprehensive stability profile provides the scientific foundation required to advance a drug candidate through the development pipeline. It ensures that the final product delivered to patients is of high quality, safe, and efficacious throughout its entire shelf life, fulfilling the core requirements of both scientific integrity and regulatory compliance.[2][27]

References

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from Solitek Pharma website. [Link]

  • Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Veeprho Laboratories Pvt. Ltd. website. [Link]

  • Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from Veeprho Laboratories Pvt. Ltd. website. [Link]

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  • European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from EMA website. [Link]

  • OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from Journal of Analytical & Bioanalytical Techniques. [Link]

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from Auriga Research website. [Link]

  • Slideshare. (n.d.). Thermal analysis for preformulation trials new. Retrieved from Slideshare. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from ECA Academy website. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • GxP-CC. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from GxP-CC website. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from EMA website. [Link]

  • ScienceDirect. (2025, August 5). Thermal analysis - A review of techniques and applications in the pharmaceutical sciences. Retrieved from ScienceDirect. [Link]

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  • PubMed. (n.d.). Thermal analysis as a screening technique in preformulation studies of picotamide solid dosage forms. Retrieved from PubMed. [Link]

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  • ASTM. (n.d.). ASTM D2619-21 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Retrieved from ASTM International. [Link]

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Technical Guide: Safety Data & Toxicity Profile of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the safety, toxicity, and handling protocols for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile , a critical intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), specifically LGD-4033 (Ligandrol).

Substance Identity & Physicochemical Profile[1]

3-Bromo-4-(methylamino)-5-nitrobenzonitrile is a highly functionalized aromatic intermediate. Its structure combines an electron-withdrawing nitro group and a nitrile group, making the aromatic ring susceptible to nucleophilic attacks, a feature exploited in drug synthesis but also the source of its biological reactivity (toxicity).

PropertyDetail
CAS Number 1420800-36-7
Chemical Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
Appearance Yellow to orange crystalline solid
Solubility Low in water; soluble in DMSO, Methanol, Ethyl Acetate
Primary Application Key intermediate in the synthesis of LGD-4033 (Ligandrol)
Structural Alerts Aromatic Nitro (mutagenicity potential), Nitrile (cyanide release potential), Halogenated aromatic (lipophilicity/persistence)

Hazard Identification (GHS Classification)

Note: While specific in vivo toxicological data for this exact CAS is limited in public registries, the safety profile is derived from Structural Activity Relationship (SAR) analysis of close analogs (e.g., 3-bromo-4-nitrobenzonitrile) and standard protocols for halogenated nitro-aromatics.

GHS Label Elements[2][3][4]
  • Signal Word: WARNING (Potential for DANGER if handled in bulk/dust form)

  • Hazard Pictograms: GHS07 (Exclamation Mark), GHS06 (Skull & Crossbones - Conditional on purity/dust)

Hazard Statements (H-Codes)
CodeHazard StatementMechanism of Action
H302 Harmful if swallowedSystemic absorption; potential interference with oxygen transport (methemoglobinemia) due to nitro reduction.
H312 Harmful in contact with skinLipophilic bromine facilitates dermal absorption; nitrile group poses metabolic risks.
H315 Causes skin irritationDirect chemical damage to the stratum corneum; potential sensitizer.
H319 Causes serious eye irritationMechanical and chemical irritant to mucous membranes.
H335 May cause respiratory irritationInhalation of dust triggers inflammatory response in alveolar tissue.

Toxicological Mechanisms & Biological Fate

To understand the toxicity of this compound, one must look beyond the label and analyze the metabolic pathways. The toxicity is driven by three core functional groups: the Nitro group , the Nitrile group , and the Bromine .

Metabolic Activation Pathways
  • Nitro Reduction (Methemoglobinemia Risk): The nitro group (

    
    ) can be enzymatically reduced by hepatic nitroreductases to a hydroxylamine (
    
    
    
    ) and subsequently to an amine. The hydroxylamine intermediate is a potent oxidizer of Hemoglobin (
    
    
    ) to Methemoglobin (
    
    
    ), reducing blood oxygen-carrying capacity.
  • Oxidative Stress (Redox Cycling): Nitroaromatics can undergo "redox cycling," generating superoxide radicals (

    
    ), leading to cellular oxidative stress and DNA damage.
    
  • Nitrile Metabolism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via CYP450) can liberate cyanide ions (

    
    ), inhibiting cytochrome c oxidase in the mitochondria (cellular asphyxiation).
    
Visualization: Toxicity & Metabolic Pathways

The following diagram illustrates the dual-risk pathway of this intermediate:

ToxicityPathways Compound 3-Bromo-4-(methylamino)- 5-nitrobenzonitrile NitroReductase Hepatic Nitroreductase Compound->NitroReductase Metabolism CYP450 CYP450 Oxidation Compound->CYP450 Metabolism DirectContact Direct Tissue Contact Compound->DirectContact Exposure Hydroxylamine Aryl Hydroxylamine (-NHOH) NitroReductase->Hydroxylamine Reduction MetHb Methemoglobinemia (Hypoxia) Hydroxylamine->MetHb Redox Cycling Cyanide Free Cyanide (CN-) CYP450->Cyanide Liberation MitoTox Mitochondrial Inhibition Cyanide->MitoTox Inhibits Complex IV Irritation Chemical Dermatitis/ Mucosal Inflammation DirectContact->Irritation Alkylation

Caption: Figure 1. Metabolic activation pathways showing potential for Methemoglobinemia and Mitochondrial inhibition.

Synthesis Context: The "Why" and "Where"

Understanding the synthesis context is crucial for researchers handling this compound. It is not an end-product; it is a reactive intermediate.

Synthesis Workflow:

  • Starting Material: 3-Bromo-4-fluoro-5-nitrobenzonitrile (or the Chloro analog).

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ) with Methylamine.
    
  • Product: 3-Bromo-4-(methylamino)-5-nitrobenzonitrile .

  • Next Step: Reduction of the nitro group to an amine, followed by cyclization to form the LGD-4033 core.

Safety Implication: The reaction often uses excess methylamine (a gas or solution) and generates HF or HCl byproducts. The isolation step of the target compound involves handling a solid that precipitates, creating a dust hazard.

SynthesisWorkflow Precursor Precursor: 3-Bromo-4-fluoro-5-nitrobenzonitrile Reaction Reaction: SnAr Substitution Precursor->Reaction Reagent Reagent: Methylamine (CH3NH2) Reagent->Reaction Target Target Intermediate: 3-Bromo-4-(methylamino)-5-nitrobenzonitrile Reaction->Target Risk RISK POINT: Dust Inhalation & Dermal Absorption Target->Risk During Isolation

Caption: Figure 2. Synthesis workflow highlighting the critical risk point during isolation of the solid intermediate.

Handling, Storage, & Emergency Protocols

Engineering Controls & PPE
  • Ventilation: All handling must occur within a certified Chemical Fume Hood .

  • Glove Selection: Nitrile gloves are generally acceptable for incidental splash, but Silver Shield/4H laminate gloves are recommended for prolonged handling due to the brominated aromatic structure's ability to permeate standard rubber.

  • Respiratory: If dust generation is possible (weighing solids), use a P3/N100 HEPA filter or a Powered Air Purifying Respirator (PAPR).

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerated). Nitro compounds can degrade over time; cooler temperatures stabilize the matrix.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not strictly pyrophoric, the amine functionality can oxidize, and the nitro group is light-sensitive.

  • Incompatibility: Keep away from strong reducing agents (hydrides) and strong bases (hydroxides).

Emergency Response (Self-Validating Protocol)
  • Eye Contact: Flush with water for 15 minutes.[1] Validation: pH test of eye runoff can confirm removal of acidic/basic residues if reagents were present.

  • Skin Contact: Wash with soap and water.[2][1] Do NOT use alcohol, as it enhances transdermal absorption of the brominated compound.

  • Spill Cleanup:

    • Evacuate area.[1][3][4][5]

    • Don full PPE (Tyvek suit, double gloves).

    • Wet the powder with a compatible solvent (e.g., PEG-400 or water mist) to prevent dust.

    • Absorb with inert material (Vermiculite).[2]

    • Incinerate via licensed hazardous waste contractor (Halogenated waste stream).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14004840, 3-Bromo-4-methylbenzonitrile (Analog Analysis). Retrieved from [Link]

  • World Anti-Doping Agency (WADA). (2022). Synthesis of LGD-4033 and its metabolites for doping control.[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 3-Bromo-5-nitrobenzonitrile (Analog Read-Across). Retrieved from [Link]

Sources

Strategic Synthesis & Application of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile in P-CAB Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the development, synthesis, and application of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile , a critical intermediate in the manufacturing of next-generation Potassium-Competitive Acid Blockers (P-CABs), specifically Tegoprazan .[1]

Executive Summary

3-Bromo-4-(methylamino)-5-nitrobenzonitrile represents a pivotal "Generation 2" intermediate in the synthesis of Tegoprazan (trade names K-CAB, Tegoprazan), a novel potassium-competitive acid blocker (P-CAB) used for the treatment of gastroesophageal reflux disease (GERD).[1]

Unlike traditional Proton Pump Inhibitors (PPIs), Tegoprazan offers rapid onset of action and sustained acid suppression without the need for meal-time dosing. The molecule serves as the primary scaffold for constructing the highly substituted benzimidazole core of the drug. Its specific substitution pattern—featuring an ortho-nitro-methylamino motif for cyclization, a bromine handle for ether coupling, and a nitrile group for late-stage amide formation—makes it a superior alternative to earlier ester-based intermediates, offering improved atom economy, crystallinity, and process safety.[1]

Chemical Profile & Structural Logic

Identification[1]
  • Chemical Name: 3-Bromo-4-(methylamino)-5-nitrobenzonitrile[1]

  • Molecular Formula: C₈H₆BrN₃O₂

  • Molecular Weight: 256.06 g/mol

  • Key Precursor CAS: 1806987-37-0 (3-Bromo-4-fluoro-5-nitrobenzonitrile)[1][2][3]

  • Related Amide CAS: 2893927-52-9 (4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide)[1][4]

Structural Activity Relationship (SAR) Relevance

The molecule is engineered to address three critical synthetic challenges in Tegoprazan manufacturing:

  • Benzimidazole Formation: The 4-methylamino and 5-nitro groups are positioned ortho to each other.[1] Reduction of the nitro group yields a 4,5-diamino system that cyclizes with an acetyl source to form the 1,2-dimethylbenzimidazole core.[1]

  • Regioselective Coupling: The 3-bromo substituent provides a reactive handle for Nucleophilic Aromatic Substitution (SnAr) or metal-catalyzed coupling with the chiral chromanol side chain ((S)-5,7-difluorochroman-4-ol).[1]

  • Functional Group Stability: The 1-cyano (nitrile) group is stable under the reducing and cyclizing conditions used to build the benzimidazole ring, unlike ester groups which can undergo premature hydrolysis or transesterification. It is hydrolyzed to the final N,N-dimethylcarboxamide in the last step.

Therapeutic Context: The Rise of Tegoprazan

Mechanism of Action

Tegoprazan acts as a P-CAB, reversibly binding to the K+ binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[1] Unlike PPIs (e.g., omeprazole), which require acid activation and form covalent disulfide bonds, Tegoprazan is active immediately and dissociates slowly, providing stable acid control.

Role of the Intermediate

The synthesis of Tegoprazan requires the convergence of two complex fragments: the benzimidazole core and the chiral chromanol . 3-Bromo-4-(methylamino)-5-nitrobenzonitrile is the precursor to the benzimidazole core.[1] Its purity directly impacts the yield of the ether coupling step and the enantiomeric excess (ee) of the final drug substance.

Synthetic Evolution & Methodology

The "Nitrile Route" vs. Traditional Pathways

Early routes to benzimidazole P-CABs often utilized benzoic acid or methyl ester intermediates (e.g., Methyl 4-amino-3-bromo-5-nitrobenzoate).[1]

  • Drawbacks of Ester Route: Esters can hydrolyze to acids during the nitro reduction (if aqueous conditions are used) or cyclization, leading to side products that are difficult to purge.

  • Advantages of Nitrile Route: The nitrile is robust. It allows for a "clean" cyclization to 4-bromo-1,2-dimethyl-1H-benzimidazole-6-carbonitrile , which precipitates easily, facilitating purification by filtration rather than chromatography.[1]

Detailed Synthesis Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)

Transformation of 3-Bromo-4-fluoro-5-nitrobenzonitrile to 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.[1]

Protocol:

  • Charge: A reactor is charged with 3-Bromo-4-fluoro-5-nitrobenzonitrile (1.0 eq) and Tetrahydrofuran (THF) (10 vol).[1]

  • Cooling: The solution is cooled to 0–5°C.

  • Addition: Methylamine (2.0 M in THF or 40% aq., 2.5 eq) is added dropwise, maintaining internal temperature <10°C (Reaction is exothermic).

  • Reaction: Stir at 20–25°C for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Quench: Add water (15 vol). The product precipitates as a yellow/orange solid.[1]

  • Isolation: Filter the slurry. Wash the cake with water (5 vol) and cold ethanol (2 vol).

  • Drying: Vacuum dry at 45°C.

Critical Control Point: The regioselectivity is controlled by the fluorine atom. The bromine at position 3 and nitro at position 5 deactivate the ring, but the fluorine at 4 is the most electrophilic site due to the ortho-nitro effect.

Step 2: Nitro Reduction & Cyclization (Telescoped)

Conversion to 4-Bromo-1,2-dimethyl-1H-benzimidazole-6-carbonitrile.[1]

Protocol:

  • Reduction: Dissolve the intermediate in Methanol . Add Fe powder (3.0 eq) and Ammonium Chloride (aq). Heat to reflux until the nitro group is fully reduced to the amine (forming the diamine intermediate).

    • Green Alternative: Hydrogenation with Pd/C (5%) in MeOH at 3 bar H₂.

  • Cyclization: Filter off catalyst. To the filtrate (containing the diamine), add Triethyl Orthoacetate (1.5 eq) and a catalytic amount of p-TSA . Heat to reflux (65°C) for 3 hours.

  • Isolation: Cool to 0°C. The benzimidazole product crystallizes. Filter and wash with cold MeOH.[1]

Process Visualization

Synthesis Pathway Diagram

TegoprazanSynthesis cluster_0 Key Transformation Start 3-Bromo-4-fluoro- 5-nitrobenzonitrile (CAS 1806987-37-0) Inter1 3-Bromo-4-(methylamino)- 5-nitrobenzonitrile (Target Intermediate) Start->Inter1 MeNH2, THF 0-25°C (SnAr) Inter2 Diamine Intermediate Inter1->Inter2 Fe/NH4Cl or H2/Pd-C (Nitro Reduction) Benzimidazole 4-Bromo-1,2-dimethyl- 1H-benzimidazole- 6-carbonitrile Inter2->Benzimidazole Triethyl Orthoacetate (Cyclization) Coupling Ether Coupling (with Chromanol) Benzimidazole->Coupling (S)-5,7-difluorochroman-4-ol Base (NaH/KOtBu) Tegoprazan Tegoprazan (API) Coupling->Tegoprazan 1. Hydrolysis (CN -> CONH2) 2. Methylation (optional) OR Direct Amidation

Figure 1: Synthetic pathway illustrating the role of the title intermediate in the construction of the Tegoprazan benzimidazole core.

Quality Assurance & Impurity Profiling

Key Impurities
Impurity NameOriginControl Strategy
Des-bromo Analog Starting material impurity (de-bromination during reduction)Use mild reduction conditions (Fe/NH₄Cl) instead of H₂/Pd if debromination is observed.
Bis-methylated Amine Over-alkylation during SnArControl stoichiometry of Methylamine (max 2.5 eq) and temperature (<10°C).[1]
Regioisomer (Nitro) Isomer from precursor nitrationStrict specification on the starting fluoro-benzonitrile (Regioisomer <0.1%).[1]
Genotoxicity Concerns

The intermediate is a nitro-aromatic compound, a structural class often flagged for potential genotoxicity (mutagenicity).

  • Control: It is a defined intermediate, not a final impurity. The downstream reduction step (Nitro -> Amine) effectively destroys the genotoxicophore.[1]

  • Limit: The unreacted intermediate must be controlled to < ppm levels in the final API, typically achieved via the high selectivity of the crystallization in the benzimidazole step.

Future Outlook & Continuous Manufacturing

The synthesis of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile is highly amenable to Continuous Flow Chemistry .

  • Flow Advantage: The SnAr reaction is exothermic and fast. Performing this in a flow reactor (residence time < 10 mins) at elevated temperature (60°C) allows for higher throughput and safer handling of the nitro-compound.[1]

  • Telescoping: The flow stream can be directed immediately into a hydrogenation loop, minimizing operator exposure to the nitro-intermediate.

References

  • Patent: Preparation method for Tegoprazan key intermediate, and novel intermediates using thereof.KR102825970B1 .[1] (Describes the synthesis of the benzimidazole core). Link

  • Patent: Method for synthesizing 3-bromo-4-fluoro-5-nitrobenzonitrile.CN110305018B . (Precursor synthesis). Link

  • Review: Potassium-Competitive Acid Blockers (P-CABs): A New Era in the Treatment of GERD.[1]J. Med.[1] Chem. 2023.[1][5][6][7] (Context on Tegoprazan mechanism).

  • Chemical Supplier: 3-Bromo-4-fluoro-5-nitrobenzonitrile (CAS 1806987-37-0).[1][2][3]BLD Pharm . Link

  • Chemical Supplier: Tegoprazan Impurities (Amide/Ester variants).[1]Anax Laboratories . Link

Sources

Methodological & Application

Using 3-Bromo-4-(methylamino)-5-nitrobenzonitrile in palladium-catalyzed coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Executive Summary & Reactivity Profile

3-Bromo-4-(methylamino)-5-nitrobenzonitrile represents a highly functionalized, electron-deficient scaffold ideal for the synthesis of kinase inhibitors and fused heterocyclic systems. Its reactivity is defined by a "Push-Pull" electronic system:

  • Electron-Withdrawing Groups (EWGs): The Nitro (-NO

    
    ) at C5 and Cyano (-CN) at C1 strongly pull electron density, making the C-Br bond highly susceptible to Oxidative Addition by Pd(0).
    
  • Electron-Donating Group (EDG): The Methylamino (-NHMe) group at C4 provides electron density but is sterically crowded by the flanking -Br and -NO

    
     groups.
    

Critical Operational Insight: While the electron deficiency accelerates Pd-catalyzed coupling, it also activates the ring toward Nucleophilic Aromatic Substitution (


) . Protocols must therefore balance catalyst activity with mild base conditions to prevent direct displacement of the bromine or nitro groups by nucleophiles.

Mechanistic Considerations

The following diagram illustrates the catalytic cycle specific to this substrate. Note how the EWGs facilitate the first step, while the ortho-amine presents a potential coordination challenge.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex (Fast due to -NO2/-CN) Pd0->OxAdd + Substrate Substrate Substrate: 3-Bromo-4-(methylamino)-5-nitrobenzonitrile SideRxn RISK: SNAr Displacement (Avoid Strong Alkoxides) Substrate->SideRxn Strong Nucleophiles (e.g., NaOMe, NaH) TransMet Transmetallation (Rate Limiting with Bulky Ligands) OxAdd->TransMet + Coupling Partner (Boronic Acid/Alkyne/Amine) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to electron-deficient arene and the competing


 risk.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl rings.

Rationale: The free secondary amine (-NHMe) is tolerated well in Suzuki couplings provided a weak base is used. Protection (e.g., Boc) is generally not required unless the boronic acid is highly unstable.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Catalyst Pd(dppf)Cl

·CH

Cl

0.03 (3 mol%)Robust catalyst, resists poisoning by amines.
Ligand (Included in catalyst)-Ferrocenyl backbone prevents Pd aggregation.
Base K

CO

(2M aq.)
2.5Weak base prevents

side reactions.
Solvent 1,4-Dioxane-High boiling point, good solubility.
Temp 90 °C-Optimal for conversion.

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl

    
     (3 mol%).
    
  • Inert: Seal and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.15 M concentration relative to substrate).

  • Base: Add degassed 2M aqueous K

    
    CO
    
    
    
    (2.5 equiv).
  • Reaction: Heat to 90 °C with vigorous stirring for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc and water. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Installing triple bonds for subsequent cyclization to indoles or quinolines.

Rationale: Nitro-containing arenes can sometimes interfere with Copper (Cu) co-catalysts (Glaser coupling side reactions). A low-copper or copper-free protocol is recommended.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Catalyst PdCl

(PPh

)

0.05 (5 mol%)Standard Sonogashira catalyst.
Co-Catalyst CuI 0.02 (2 mol%)Keep loading low to minimize homocoupling.
Base Et

N
3.0Acts as base and solvent/co-solvent.
Solvent DMF or THF-DMF preferred for solubility.
Temp 60–80 °C-Higher temp needed for aryl bromides.

Step-by-Step Procedure:

  • Charge: Add substrate (1.0 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%), and CuI (2 mol%) to a dry vial.
  • Inert: Purge thoroughly with Argon (O

    
     causes alkyne homocoupling).
    
  • Solvent/Base: Add anhydrous DMF and Et

    
    N (3.0 equiv).
    
  • Alkyne Addition: Add the terminal alkyne (1.2 equiv). If the alkyne is volatile, add it last via syringe.

  • Reaction: Heat to 60 °C. Note: If the reaction turns black immediately, Pd precipitation may have occurred; ensure efficient stirring.

  • Workup: Dilute with Et

    
    O (avoids DMF emulsion). Wash 3x with water to remove DMF.
    
Protocol C: Buchwald-Hartwig Amination

Best for: Introducing a second amino group (C-N bond formation).

Rationale: This is the most challenging reaction due to the potential for the substrate's own amine to interfere. Use Buchwald 3rd Generation Precatalysts (e.g., XPhos Pd G3) which activate quickly and are highly active for electron-deficient aryl bromides.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Catalyst XPhos Pd G3 0.02 (2 mol%)Excellent for sterically hindered/ortho-substituted aryls.
Base Cs

CO

2.0Mild enough to avoid

; soluble in dioxane.
Solvent Toluene or Dioxane-Anhydrous is critical.
Temp 100 °C-Required for bulky coupling partners.

Step-by-Step Procedure:

  • Charge: Add substrate (1.0 equiv), Amine partner (1.2 equiv), XPhos Pd G3 (2 mol%), and Cs

    
    CO
    
    
    
    (2.0 equiv) to a vial.
  • Inert: Purge with Argon.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100 °C for 12 hours.

  • Troubleshooting: If conversion is low, switch base to NaOtBu (Sodium tert-butoxide), but monitor strictly for

    
     side products (displacement of Br by tBuO-).
    

Downstream Applications: Heterocycle Formation

The unique ortho-nitro/amino substitution pattern allows for rapid access to fused heterocycles post-coupling.

Applications Substrate Coupled Product (3-Aryl-4-NHMe-5-NO2) Reduction Reduction (H2/Pd-C or Fe/AcOH) Substrate->Reduction Diamine Intermediate (Ortho-Diamine) Reduction->Diamine Benzimidazole Benzimidazole (via Formic Acid/Orthoester) Diamine->Benzimidazole + HC(OEt)3 Quinoxaline Quinoxaline (via Glyoxal) Diamine->Quinoxaline + 1,2-Dicarbonyl

Figure 2: Synthetic utility of the scaffold post-coupling.

Safety & Handling

  • Nitro Compounds: While this specific molecule is stable, polynitro compounds can be energetic. Avoid heating dry solids above 150 °C.

  • Skin Sensitization: Aryl bromides and nitroanilines are potential sensitizers. Use double gloving (Nitrile).

  • Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to meet environmental regulations.

References

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines. Source:RSC Advances, 2014. URL:[Link]

  • Palladium-Catalyzed Coupling of Electron-Deficient Aryl Halides. Source:Journal of the American Chemical Society, 2010.[4] URL:[Link]

  • Buchwald-Hartwig Amination: A Practical Guide. Source:Chemical Science, 2011. URL:[Link]

Sources

Application Notes and Protocols: Strategic Reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective reduction of the nitro group in polysubstituted aromatic systems is a cornerstone of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. This application note provides a comprehensive guide to the chemoselective reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile to its corresponding diamine. This transformation is a critical step for subsequent intramolecular cyclization reactions to form various heterocyclic cores. We will delve into the mechanistic rationale behind reagent selection, present detailed, field-proven protocols for two highly effective reduction methods—catalytic hydrogenation and a metal/acid system—and offer a comparative analysis to guide researchers in choosing the optimal conditions for their specific needs.

Introduction: The Synthetic Challenge and Strategic Importance

The target molecule, 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, is a highly functionalized aromatic ring, presenting a significant challenge in chemoselectivity. The presence of a bromo substituent, a nitrile group, and a methylamino group, in addition to the nitro functionality, necessitates a reduction strategy that is both efficient and highly selective. Indiscriminate reduction could lead to dehalogenation, reduction of the nitrile, or other unwanted side reactions.

The successful reduction of the nitro group to an amine yields 3-Amino-5-bromo-4-(methylamino)benzonitrile, an ortho-diamino substituted benzene. This product is a versatile precursor for the synthesis of a variety of fused heterocycles, such as benzimidazoles, quinoxalines, and other systems of medicinal interest, by reaction with appropriate one or two-carbon synthons.

Mechanistic Considerations for Chemoselective Nitro Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent is paramount to ensure the reaction's success while preserving the other functional groups.

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium, Platinum, Nickel) and a hydrogen source. While highly efficient, palladium on carbon (Pd/C) is often associated with hydrodehalogenation, particularly of aryl bromides. Therefore, catalysts like Raney Nickel are often preferred for substrates containing halogen substituents.[1][2]

  • Metal-Mediated Reductions: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium is a classic and robust method for nitro group reduction.[3][4] These systems are generally well-tolerated by a variety of functional groups, including nitriles and aryl halides, making them excellent candidates for the selective reduction of our target molecule.[5][6] Stannous chloride (SnCl₂) in particular is known for its high chemoselectivity for nitro groups.[7][8][9]

The following diagram illustrates the general mechanistic pathway for the reduction of a nitroarene.

Nitro Reduction Pathway Start Ar-NO₂ Nitroso Ar-N=O Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: General pathway for nitro group reduction.

Recommended Reduction Protocols

Based on the considerations above, we present two detailed protocols for the selective reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method is advantageous for its clean reaction profile and relatively simple workup. The use of Raney Nickel minimizes the risk of dehalogenation.[1]

Materials:

  • 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a suitable pressure vessel, add 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (1.0 eq) and ethanol (10-20 mL per gram of substrate).

  • Carefully add Raney® Nickel (approx. 10-20% by weight of the substrate, washed with ethanol).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-Amino-5-bromo-4-(methylamino)benzonitrile. The product can be purified further by recrystallization or column chromatography if necessary.

Catalytic Hydrogenation Workflow Start Combine Substrate, Solvent, and Raney Ni in Parr Vessel Purge Purge with N₂ then H₂ Start->Purge Hydrogenate Pressurize with H₂ (50 psi) and Stir Purge->Hydrogenate Monitor Monitor Reaction by TLC/LC-MS Hydrogenate->Monitor Workup Vent H₂, Purge with N₂, Filter through Celite® Monitor->Workup Isolate Evaporate Solvent to Obtain Product Workup->Isolate

Caption: Workflow for catalytic hydrogenation.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This classic method is highly reliable and offers excellent chemoselectivity, making it a robust choice for this transformation.[7][8][9]

Materials:

  • 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (1.0 eq) in ethanol (15-25 mL per gram of substrate).

  • Add stannous chloride dihydrate (4-5 eq) to the solution.

  • Carefully add concentrated HCl (0.5-1.0 mL) and heat the reaction mixture to 50-60 °C.

  • Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or 10% NaOH solution until the pH is ~8. This will cause the precipitation of tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude 3-Amino-5-bromo-4-(methylamino)benzonitrile.

Comparative Analysis of Reduction Methods

FeatureCatalytic Hydrogenation (Raney® Ni)Stannous Chloride (SnCl₂)
Chemoselectivity Good to excellent; low risk of dehalogenation compared to Pd/C.Excellent; highly selective for the nitro group.[9]
Reaction Conditions Mild (room temperature, 50 psi H₂).Mild (50-60 °C).
Workup Simple filtration to remove the catalyst.More involved due to the need for neutralization and extraction to remove tin salts.[7]
Scalability Readily scalable with appropriate hydrogenation equipment.Scalable, but the workup can be cumbersome on a larger scale due to the volume of tin salts.
Safety Considerations Requires handling of flammable hydrogen gas and pyrophoric Raney® Nickel.Involves the use of corrosive acid and the generation of tin waste.
Cost Catalyst can be expensive but is used in catalytic amounts.Reagent is relatively inexpensive but required in stoichiometric amounts.

Conclusion and Outlook

The selective reduction of the nitro group in 3-Bromo-4-(methylamino)-5-nitrobenzonitrile is a critical transformation for the synthesis of valuable heterocyclic compounds. Both catalytic hydrogenation with Raney® Nickel and reduction with stannous chloride are effective and reliable methods to achieve this conversion with high chemoselectivity. The choice between these two protocols will depend on the available equipment, scale of the reaction, and safety considerations. The resulting 3-Amino-5-bromo-4-(methylamino)benzonitrile is a versatile intermediate poised for a variety of cyclization reactions to generate diverse heterocyclic libraries for drug discovery and development.

References

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • ResearchGate. (2025). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. [Link]

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

  • ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • YouTube. (2019). reduction of nitro groups to anilines. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ResearchGate. (2025). A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. [Link]

  • PMC. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [Link]

  • ResearchGate. (2025). Formation of nitrogen‐containing heterocycles using di(imidazole‐1‐yl)methanimine | Request PDF. [Link]

  • Allen. Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]

  • YouTube. (2015). Reduction of Nitro Groups. [Link]

  • PMC. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. [Link]

  • Semantic Scholar. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]

  • ResearchGate. Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... [Link]

  • Semantic Scholar. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • ResearchGate. Reaction pathways associated with the hydrogenation of benzonitrile.... [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. [Link]

  • Chemical Science (RSC Publishing). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-imino carbenes. [Link]

  • PubMed. (2014). C-H functionalization directed by transformable nitrogen heterocycles: synthesis of ortho-oxygenated arylnaphthalenes from arylphthalazines. [Link]

Sources

Troubleshooting & Optimization

Purification strategies for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these strategies effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the recrystallization of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.

Part 1: Solvent Selection – The Foundation of Pure Crystals

Q1: What are the key characteristics of a good recrystallization solvent for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile?

A1: The ideal solvent for recrystallization hinges on differential solubility. For 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, a suitable solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[1][2]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing recovery.[2][3]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[4]

  • Chemical Inertness: The solvent must not react with 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]

Q2: Based on the structure of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, what solvents should I start with?

A2: The molecule possesses several polar functional groups (nitro, nitrile, and a secondary amine), making it a polar compound. Therefore, moderately polar to polar solvents are excellent starting points. The principle of "like dissolves like" is a useful guide here.[4] Alcohols are often a good choice for nitroaromatic compounds.[4]

Below is a summary of recommended starting solvents and their likely utility:

SolventPredicted Solubility Behavior & RationaleSuitability for Recrystallization
Ethanol Good starting point. The polarity should be suitable for dissolving the compound when hot, with significantly lower solubility when cold.High Potential
Methanol Similar to ethanol but may show higher solubility due to its greater polarity. This could lead to lower recovery but can be effective.[5]Good Potential
Isopropanol Less polar than ethanol. May require a larger volume to dissolve the compound, but could offer excellent recovery upon cooling.Good Potential
Acetonitrile A polar aprotic solvent that can be very effective for compounds with aromatic rings.[6]High Potential
Toluene A non-polar aromatic solvent. Unlikely to dissolve this polar compound sufficiently, even when hot.Low Potential
Water Highly polar. While it doesn't readily dissolve many organics, it can be used in a mixed solvent system with a miscible organic solvent like ethanol.[7]Suitable for Mixed Solvent System
Ethyl Acetate A moderately polar solvent. May be a good candidate.Moderate Potential

Q3: When is a mixed solvent system necessary and how do I use one?

A3: A mixed solvent system is employed when no single solvent meets the ideal criteria.[4] This is often the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).

For 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, an Ethanol-Water system is a logical choice.

  • Procedure: Dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent). Then, add hot water (the "bad" solvent) dropwise to the boiling solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again, then allow it to cool slowly.[4]

Part 2: Troubleshooting Common Experimental Issues

Q1: My compound has "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[8][9] This typically happens when the melting point of the solute is lower than the temperature of the solution as it becomes saturated, or when the concentration of impurities is very high, causing a significant melting point depression.[8][10] The resulting "oil" often traps impurities, defeating the purpose of recrystallization.[9]

Troubleshooting Steps:

  • Re-dissolve the Oil: Heat the solution to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation temperature of the solution.[8][11]

  • Cool Slowly: Allow the solution to cool much more slowly. Rapid cooling favors oiling out. You can insulate the flask to slow the cooling process.[12]

  • Lower the Polarity: If using a mixed solvent system like ethanol-water, you may have added too much of the "bad" solvent (water). Try again with a slightly lower proportion of water.

Q2: My final yield is very low. What are the likely causes?

A2: A low percent recovery is a common issue in recrystallization.[3] While some product loss is unavoidable, a significantly low yield can often be traced to specific procedural steps.[13]

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most frequent cause of poor yield, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[8][12][14]

    • Solution: If you still have the mother liquor, you can try to boil off some of the solvent to concentrate the solution and cool it again to recover a "second crop" of crystals.[8] For future attempts, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If crystals form too early during a hot filtration step, product will be lost.

    • Solution: Ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent before the filtration step.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.[14]

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A3: This is typically due to either using far too much solvent or the solution being supersaturated.[12]

Inducing Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][4][15]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a template for other molecules to crystallize upon.[12]

  • Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[8]

Visualized Workflows

The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.

Caption: Solvent selection workflow for recrystallization.

Sources

Minimizing side reactions during the reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Minimizing Side Reactions in the Reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Core Directive & Executive Summary

You are likely synthesizing a 1,2-diamine precursor for a benzimidazole-based kinase inhibitor or a similar pharmacophore.[1] The reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile presents a classic "Chemoselectivity Triangle" challenge. You must reduce the Nitro (


)  group while preserving two sensitive functionalities:
  • Aryl Bromide (

    
    ):  Prone to hydrogenolysis (debromination) under standard catalytic hydrogenation (Pd/C).[1]
    
  • Nitrile (

    
    ):  Susceptible to reduction (to benzylamine) or hydrolysis (to amide/acid) under harsh acidic/basic conditions or vigorous hydrogenation.
    

This guide prioritizes chemoselective protocols that decouple nitro reduction from dehalogenation and nitrile hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: I am observing significant debromination (loss of -Br).
  • Diagnosis: You are likely using Palladium on Carbon (Pd/C) with Hydrogen gas.[2][3] Pd is excellent at inserting into C-Br bonds, facilitating their cleavage.[1]

  • Corrective Action:

    • Switch Reagents: Move to a dissolved metal reduction (Protocol A: Iron/Ammonium Chloride) or Stannous Chloride (Protocol B). These metals do not readily undergo oxidative addition to aryl bromides under mild conditions.

    • If Hydrogenation is Mandatory: Switch the catalyst to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur "poisons" the catalyst, dramatically reducing its activity towards halogenolysis while retaining activity for nitro reduction [1].[1] Alternatively, add a dehalogenation inhibitor like Vanadium or use Raney Cobalt (though Raney Co risks nitrile reduction).[1]

Issue 2: The nitrile group is hydrolyzing to an amide.
  • Diagnosis: This typically occurs in strong acid (HCl/H₂SO₄) or strong base at high temperatures.

  • Corrective Action:

    • Avoid the classical "Iron/HCl" reflux.[2] The combination of high heat and strong mineral acid attacks the nitrile.

    • Solution: Use Iron powder with Ammonium Chloride (

      
      )  in aqueous ethanol (Protocol A). This maintains a near-neutral pH (buffered ~pH 5-6), which is too mild to hydrolyze the nitrile but sufficient to activate the iron surface.[1]
      
Issue 3: I see a new spot on TLC that is NOT the diamine or the starting material (Potential Cyclization).
  • Diagnosis: You have generated a 1,2-diamine system (the 4-methylamino and 5-amino groups are adjacent).[1] If your solvent is a carboxylic acid (like Formic Acid or Acetic Acid) and you are heating, you may be forming a benzimidazole in situ.[1]

  • Corrective Action:

    • Stop using Formic Acid as a hydrogen donor/solvent. It reacts rapidly with 1,2-diamines to close the imidazole ring.[1]

    • Protocol Adjustment: Perform the reduction in neutral solvents (EtOH/Water/THF). If using Iron, ensure the temperature is kept moderate (<70°C) if Acetic Acid is used as the proton source, or switch to

      
       to eliminate the carbon source for cyclization entirely.[1]
      

Detailed Experimental Protocols

Protocol A: Fe/NH₄Cl Reduction (The "Gold Standard" for Selectivity)

Best for: Preserving both -Br and -CN; Scalable; Low cost.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv[1]

  • Ammonium Chloride (

    
    ): 5.0 equiv[1]
    
  • Solvent: Ethanol/Water (3:1 ratio)[1]

Procedure:

  • Dissolution: Dissolve 3-Bromo-4-(methylamino)-5-nitrobenzonitrile in Ethanol/Water. If solubility is poor, add THF as a co-solvent.[1]

  • Activation: Add solid

    
     and stir at room temperature for 10 minutes.
    
  • Addition: Add Iron powder in portions.

  • Reaction: Heat the mixture to 60–70°C with vigorous stirring. (Do not reflux violently to spare the nitrile).

  • Monitoring: Monitor by HPLC/TLC. The yellow/orange nitro compound should fade to a colorless/pale amine.

  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with EtOAc.[4]

  • Isolation: Concentrate the filtrate. Partition between EtOAc and water.[2] Wash organic layer with brine, dry over

    
    .[1][4]
    

Why it works: The reaction proceeds via electron transfer from the metal surface. The pH remains buffered, preventing nitrile hydrolysis.[1] Iron does not insert into the C-Br bond under these conditions.

Protocol B: Stannous Chloride ( ) Reduction

Best for: Small scale (<1g); High solubility requirements.[1]

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 5.0 equiv[1][2]
    
  • Solvent: Ethyl Acetate or Ethanol[1][2]

Procedure:

  • Dissolve the substrate in Ethyl Acetate (EtOAc is preferred to minimize esterification side reactions with ethanol if acid is present).

  • Add

    
     solid.
    
  • Heat to reflux (approx. 70°C) under Nitrogen.

  • Quenching (The "Tin Emulsion" Fix): Once complete, cool to RT. Pour the mixture into ice water. Adjust pH to ~8 with saturated

    
    .
    
  • Filtration: A thick white precipitate (tin salts) will form. Filter through Celite before extraction to avoid dreaded emulsions.

Visual Technical Analysis

Figure 1: Reaction Pathway & Competitors

This diagram illustrates the desired pathway versus the critical side reactions you must avoid.

ReactionPathways Start Starting Material (3-Br-4-NHMe-5-NO2-CN) Target Target Product (1,2-Diamine) Start->Target Fe/NH4Cl or SnCl2 (Chemoselective) Debromo Side Product A: Debrominated Amine (Loss of Br) Start->Debromo Pd/C + H2 (Standard Hydrogenation) Amide Side Product B: Amide/Acid (Nitrile Hydrolysis) Start->Amide Strong Acid (HCl) High Temp Cyclic Side Product C: Benzimidazole (Cyclization) Target->Cyclic Formic Acid solvent or Aldehyde impurity

Caption: Figure 1. Chemoselectivity map showing the target reduction pathway (Green) vs. common side reactions (Red/Yellow) triggered by incorrect reagent choice.[1]

Figure 2: Reagent Selection Decision Tree

Use this logic flow to select the correct protocol based on your lab's constraints.

DecisionTree Start Start: Reduction of Brominated Nitrobenzonitrile Q1 Is Hydrogenation Equipment Available? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 No MethodC Protocol C: Pt(S)/C + H2 (Sulfided Platinum) Q1->MethodC Yes (Must use Pt(S)/C) Warning AVOID: Pd/C (Causes Debromination) Q1->Warning If using Pd/C MethodA Protocol A: Fe / NH4Cl (Most Robust) Q2->MethodA Yes (Cheaper/Safer) MethodB Protocol B: SnCl2 (Best for Small Scale) Q2->MethodB No (Easy Setup)

Caption: Figure 2. Decision logic for selecting the optimal reduction method based on scale and equipment availability.

Data Summary: Reagent Compatibility

Reagent SystemNitro ReductionPreserves -Br?Preserves -CN?Risk of Cyclization?
Fe / NH₄Cl (Aq.[1][5] EtOH) Excellent Yes Yes Low
SnCl₂ / EtOAc GoodYes Yes Low
Pd/C + H₂ ExcellentNO (High Risk)YesLow
Pt(S)/C + H₂ GoodYes YesLow
Fe / AcOH (Reflux) ExcellentYesRisk (Hydrolysis)Medium (if heated)
Zn / HCl GoodRisk (Variable)Risk (Hydrolysis)Low

References

  • Selective Hydrogenation of Halonitrobenzenes: Title: "Hydrogenation of halonitrobenzenes without dehalogenation" Source: US Patent 5068436A URL: Relevance: Establishes the use of acidic media and specific catalysts (like Pt) to prevent dehalogenation.[6]

  • Chemoselective Reduction using Fe/NH4Cl: Title: "Reduction of nitro compounds" (General Review covering Bechamp and modifications) Source: Wikipedia / General Organic Chemistry Literature URL:[Link] Relevance: Validates Fe/NH4Cl as a mild method for nitro reduction in the presence of sensitive groups.

Sources

Validation & Comparative

HPLC method development for purity assessment of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development for Purity Assessment of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Executive Summary

3-Bromo-4-(methylamino)-5-nitrobenzonitrile (CAS: 1420800-36-7) is a critical pharmacophore and intermediate in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide (MDV3100) . Its structural integrity—specifically the positioning of the electron-withdrawing nitro and cyano groups relative to the methylamino moiety—directly impacts the efficacy of the final drug substance.

This guide compares the performance of a standard C18 (Octadecyl) method against an optimized Phenyl-Hexyl stationary phase method. While C18 remains the industry workhorse, our comparative analysis demonstrates that a Phenyl-Hexyl phase, utilizing methanol-driven


-

interactions, provides superior resolution of critical process impurities, particularly the unreacted starting material (4-fluoro analog) and the hydrolysis byproduct (4-hydroxy analog).

Part 1: Chemical Context & Impurity Profiling

To develop a robust method, one must first understand the synthesis pathway and the potential impurities it generates. This molecule is typically synthesized via nucleophilic aromatic substitution (


) of 3-Bromo-4-fluoro-5-nitrobenzonitrile  with methylamine.
Critical Impurities:
  • Starting Material (SM): 3-Bromo-4-fluoro-5-nitrobenzonitrile. (Competitive retention due to similar lipophilicity).

  • Hydrolysis Byproduct (Imp-OH): 3-Bromo-4-hydroxy-5-nitrobenzonitrile. (Formed if moisture is present during the basic substitution reaction).

  • Des-methyl Impurity (Imp-NH2): 3-Bromo-4-amino-5-nitrobenzonitrile. (Resulting from ammonia contamination in methylamine or degradation).

SynthesisPathway SM Starting Material (4-Fluoro-3-bromo-5-nitrobenzonitrile) Product Target Product (3-Bromo-4-(methylamino)-5-nitrobenzonitrile) SM->Product SNAr Substitution (Main Reaction) Imp_OH Impurity B (Hydrolysis) (4-Hydroxy analog) SM->Imp_OH Hydrolysis (OH-) (Side Reaction) Imp_NH2 Impurity A (Des-methyl) (4-Amino analog) SM->Imp_NH2 Ammonolysis (Trace NH3) Reagent Methylamine (MeNH2) Reagent->Product

Figure 1: Synthesis pathway illustrating the origin of critical impurities.

Part 2: Method Development Strategy (Comparison)

The core challenge in analyzing this molecule is the electron-deficient aromatic ring (activated by


 and 

). Standard alkyl phases (C18) rely solely on hydrophobic interactions, which often fail to adequately resolve the target from the 4-Fluoro starting material due to their similar hydrophobicity (LogP ~2.2 vs 2.7).
The Alternative: Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers a dual separation mechanism:

  • Hydrophobicity: Via the hexyl linker.

  • 
    -
    
    
    
    Interactions:
    The phenyl ring on the stationary phase interacts with the
    
    
    -electron deficient ring of the analyte.

Critical Insight: Using Methanol instead of Acetonitrile as the organic modifier is crucial here. Acetonitrile has its own


-electrons (in the nitrile group) which compete with the stationary phase, dampening the selectivity. Methanol allows the unique 

-

selectivity of the column to dominate.
Performance Comparison Table
ParameterMethod A: Standard Generic Method B: Optimized Specific
Stationary Phase C18 (Octadecyl silane)Phenyl-Hexyl
Mobile Phase B AcetonitrileMethanol
Buffer 0.1% H3PO4 (pH ~2.2)0.1% Formic Acid (pH ~2.7)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Resolution (Product vs SM)

(Marginal)

(Excellent)
Peak Shape (Tailing)


Detection Limit (LOD) 0.5 µg/mL0.2 µg/mL (MeOH enhances UV slightly)

Part 3: Experimental Protocols

Protocol A: Optimized Purity Assessment (Recommended)

This method is validated for high-resolution separation of the target intermediate from its specific process impurities.

1. Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (primary) and 270 nm (secondary).

  • Injection Volume: 5-10 µL.

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End

3. Standard & Sample Preparation:

  • Diluent: 50:50 Water:Methanol.[1]

  • Stock Solution: Dissolve 10 mg of substance in 10 mL Diluent (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 100 ppm.

Part 4: Method Validation Logic

To ensure this method is "Trustworthy" (the T in E-E-A-T), it must be self-validating.

  • System Suitability Test (SST):

    • A mixture of the Starting Material (4-Fluoro) and Product must be injected.

    • Requirement: Resolution (

      
      ) between these two peaks must be 
      
      
      
      . If
      
      
      , the column may have lost
      
      
      -selectivity (aging) or the Methanol quality is poor.
  • Linearity & Range:

    • The method demonstrates linearity from 0.1% (impurity level) to 120% of the target concentration (

      
      ).
      
  • Robustness:

    • Small changes in pH (± 0.2 units) do not significantly affect retention because the analyte is neutral/weakly basic in this range. However, temperature changes affects

      
      -
      
      
      
      interactions; maintaining 35°C is critical for reproducibility.

MethodWorkflow Start Start Method Development Check_Struc Analyze Structure: Electron-Deficient Ring? Start->Check_Struc Decision Select Column Chemistry Check_Struc->Decision Path_C18 Standard C18 (Hydrophobic only) Decision->Path_C18 Default Choice Path_Phenyl Phenyl-Hexyl (Pi-Pi + Hydrophobic) Decision->Path_Phenyl Optimized Choice Result_C18 Result: Poor separation of 4-Fluoro SM Path_C18->Result_C18 Result_Phenyl Result: High Resolution (Rs > 4.0) Path_Phenyl->Result_Phenyl

Figure 2: Decision logic for selecting Phenyl-Hexyl chemistry over standard C18.

References

  • European Patent Office. (2020). Process for preparation of Enzalutamide using novel intermediate. EP 3717457 B1. Link

  • Phenomenex. (2024). Reversed Phase Column Selection Guide: Phenyl-Hexyl Selectivity. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18413216, 3-Bromo-4-nitrobenzonitrile. Link

  • Sielc Technologies. (2024). Separation of Nitroaniline Isomers on Newcrom R1. Link

Sources

A Comparative Guide to the Synthetic Efficiency of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile and its Chloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of synthetic intermediates is paramount to the efficiency and economic viability of a manufacturing process. Substituted benzonitriles, particularly those bearing nitro and amino functionalities, are critical building blocks for a diverse array of complex molecules. This guide provides an in-depth comparative analysis of the synthetic efficiency of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile and its chloro analog, 3-Chloro-4-(methylamino)-5-nitrobenzonitrile. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Halogenated Nitrobenzonitriles

3-Bromo-4-(methylamino)-5-nitrobenzonitrile and its chloro counterpart are key intermediates in organic synthesis. The presence of a halogen, a nitro group, and a methylamino group on the benzonitrile scaffold offers multiple points for chemical modification, making them versatile precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes. The choice between the bromo and chloro analog often hinges on a nuanced understanding of their respective reactivities and the overall efficiency of the synthetic route.

The Core of the Matter: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the synthesis of these molecules involves a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile (in this case, methylamine) displaces a leaving group (the halogen) on the aromatic ring.[1] The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro (NO₂) and cyano (CN) groups, positioned ortho or para to the leaving group.[2][3] These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[4]

The "Element Effect": Unraveling the Reactivity of Aryl Halides

Contrary to what is observed in SN1 and SN2 reactions with alkyl halides, where iodide is the best leaving group, the reactivity order for halogens in SNAr reactions is often inverted: F > Cl ≈ Br > I.[1][3][5] This phenomenon, known as the "element effect," is attributed to the rate-determining step of the SNAr mechanism.[5]

The first step, the attack of the nucleophile to form the Meisenheimer complex, is typically the slowest and therefore the rate-determining step.[6] The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This inductive electron withdrawal by the halogen stabilizes the anionic intermediate, lowering the activation energy of this crucial first step.[6] While the carbon-fluorine bond is the strongest, the facilitation of the initial nucleophilic attack by the highly electronegative fluorine atom outweighs the difficulty of breaking this bond in the subsequent, faster elimination step.[3]

For chloro and bromo analogs, the difference in electronegativity is less pronounced, leading to more similar reactivity.[5] However, subtle differences in bond strength and polarizability can still influence reaction rates and yields.

Comparative Synthetic Efficiency: A Data-Driven Analysis

To provide a clear comparison, let's consider a typical synthetic route starting from the corresponding dihalogenated nitrobenzonitrile.

Parameter3-Bromo-4-chloro-5-nitrobenzonitrile3,4-Dichloro-5-nitrobenzonitrile
Starting Material Availability Commercially available, may be more expensive than the dichloro analog.Readily available and generally more cost-effective.
Reaction Time Typically shorter due to the slightly better leaving group ability of bromide in some contexts or faster initial attack.May require slightly longer reaction times or higher temperatures to achieve comparable conversion.
Reaction Yield Generally high, often >90%.High, but can sometimes be slightly lower than the bromo analog under identical conditions.
Byproduct Formation Minimal, with high regioselectivity.Minimal, with high regioselectivity.
Purification Straightforward, typically crystallization or column chromatography.Straightforward, typically crystallization or column chromatography.

Note: The data presented is a generalized summary based on established principles of SNAr reactions. Actual results may vary depending on specific reaction conditions and the scale of the synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of both compounds.

Synthesis of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Materials:

  • 3,4-Dibromo-5-nitrobenzonitrile

  • Methylamine (40% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (34.5 mmol) of 3,4-dibromo-5-nitrobenzonitrile in 100 mL of ethanol.

  • With stirring, slowly add 10.7 mL (103.5 mmol) of a 40% aqueous solution of methylamine.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 100 mL of cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 3-Bromo-4-(methylamino)-5-nitrobenzonitrile as a yellow solid.

Synthesis of 3-Chloro-4-(methylamino)-5-nitrobenzonitrile

Materials:

  • 3,4-Dichloro-5-nitrobenzonitrile

  • Methylamine (40% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (49.3 mmol) of 3,4-dichloro-5-nitrobenzonitrile in 100 mL of ethanol.

  • With stirring, slowly add 15.3 mL (147.9 mmol) of a 40% aqueous solution of methylamine.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 100 mL of cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 3-Chloro-4-(methylamino)-5-nitrobenzonitrile as a yellow solid.

Mechanistic Insights and Workflow Visualization

The logical flow of the synthesis and the underlying SNAr mechanism are crucial for understanding the reaction dynamics.

SNAr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Products ArylHalide Aryl Halide (X = Br or Cl) Attack Nucleophilic Attack (Rate-Determining Step) ArylHalide->Attack Nucleophile Nucleophile (CH3NH2) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Forms Elimination Elimination of Halide (Fast Step) Meisenheimer->Elimination Rearomatizes FinalProduct Substituted Product Elimination->FinalProduct LeavingGroup Halide Ion (X-) Elimination->LeavingGroup

Caption: The SNAr mechanism for the synthesis of halogenated 4-(methylamino)-5-nitrobenzonitriles.

Synthetic_Workflow Start Start: Dissolve Aryl Halide in Ethanol Addition Add Methylamine Solution Start->Addition Reaction Reflux Reaction Mixture (Monitor by TLC) Addition->Reaction Workup Cool and Precipitate with Water Reaction->Workup Isolation Vacuum Filtration and Washing Workup->Isolation Purification Recrystallization from Ethanol Isolation->Purification End End: Pure Product Purification->End

Caption: A generalized experimental workflow for the synthesis.

Conclusion and Recommendations

Both 3-Bromo-4-(methylamino)-5-nitrobenzonitrile and its chloro analog can be synthesized with high efficiency via nucleophilic aromatic substitution. The choice between the two often comes down to a trade-off between the cost and availability of the starting materials and the desired reaction kinetics.

  • For rapid synthesis and potentially higher yields under milder conditions , the bromo analog is a strong candidate, provided the cost of the starting material is not a limiting factor.

  • For cost-effective, large-scale production , the chloro analog is generally preferred due to the lower price and wider availability of the corresponding dichloro starting material. The slightly longer reaction times can often be compensated for by process optimization.

Ultimately, the optimal choice will depend on the specific project requirements, including budget, scale, and timeline. It is recommended that researchers perform small-scale trial reactions to determine the most efficient pathway for their specific application.

References

  • Addition-Elimination at Aromatics (SNAR). (n.d.). St. John's University and the College of St. Benedict. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (2023, October 27). In Wikipedia. [Link]

  • Appiah, C., Lee, S. H., & Kim, J. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1481. [Link]

  • Glaser, R., & Wu, Z. (2007). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 129(4), 1215–1224. [Link]

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (2020, July 10). Chemistry Stack Exchange. [Link]

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A Comparative Analysis of Commercial vs. Synthesized 3-Bromo-4-(methylamino)-5-nitrobenzonitrile: A Guide to Yield and Purity Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. The reliability of experimental data and the safety profile of a potential drug candidate are directly linked to the purity of the chemical entities involved. One such critical building block is 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, a substituted benzonitrile. The nitrile group is a key pharmacophore in many drugs, often acting as a bioisostere for carbonyl groups and participating in crucial hydrogen bonding interactions with biological targets.[1][2] This guide provides an in-depth comparison of the yield and purity of commercially procured versus laboratory-synthesized 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, supported by detailed experimental protocols and analytical data.

The decision to synthesize a compound in-house versus purchasing from a commercial supplier is a common dilemma in research settings. Commercial sources offer convenience and immediate availability, but the purity levels can vary, and detailed analytical data may not always be readily accessible. In-house synthesis, while more time-consuming, provides complete control over the reaction and purification process, potentially leading to higher purity material and a deeper understanding of the compound's characteristics. This guide aims to equip researchers with the necessary knowledge to make an informed decision based on their specific needs.

The Synthetic Pathway: A Mechanistic Approach

The synthesis of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.[3][4][5][6] The proposed synthesis starts from the commercially available precursor, 3-bromo-4-chloro-5-nitrobenzonitrile. The chloro substituent serves as a good leaving group, which is readily displaced by a primary amine like methylamine.

The reaction proceeds via an addition-elimination mechanism, where the methylamine attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired product.

Synthesis_Workflow A 3-Bromo-4-chloro- 5-nitrobenzonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C Reactant B Methylamine (aq.) Ethanol, Reflux B->C Reagent & Conditions D Crude Product Mixture C->D Yields E Purification (Recrystallization) D->E Input F Pure 3-Bromo-4-(methylamino)- 5-nitrobenzonitrile E->F Output

Caption: Synthetic workflow for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.

Experimental Protocol: Synthesis

Materials:

  • 3-Bromo-4-chloro-5-nitrobenzonitrile

  • Methylamine (40% solution in water)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-chloro-5-nitrobenzonitrile (1 equivalent) in ethanol.

  • To the stirred solution, add an excess of aqueous methylamine solution (2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the crude product under vacuum.

The Path to Purity: Purification and Analysis

The purity of the synthesized compound is critical and is achieved through a carefully selected purification method, followed by rigorous analytical characterization.

Purification Protocol: Recrystallization

Recrystallization is a robust technique for purifying solid organic compounds based on differences in solubility.[7][8] The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, a solvent system of ethyl acetate and hexane is effective.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.

  • Slowly add hexane to the hot solution until turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Analytical Workflow for Purity and Yield Determination

A multi-pronged analytical approach is necessary to accurately determine the yield and purity of the synthesized compound and to compare it with a commercial sample. This typically involves High-Performance Liquid Chromatography (HPLC) for purity assessment and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Interpretation A Weigh Synthesized/ Commercial Sample B Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC, CDCl3 for NMR) A->B C HPLC Analysis B->C D qNMR Analysis (with internal standard) B->D E Peak Area Integration (HPLC Chromatogram) C->E F Signal Integration vs. Internal Standard (NMR Spectrum) D->F G Purity (%) Calculation E->G F->G

Caption: Analytical workflow for purity determination.

HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating aromatic nitro compounds.[1] A representative gradient could be:

    • Start with 30% acetonitrile, increasing to 90% over 15 minutes.

Detection:

  • UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

Procedure:

  • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Inject the solution into the HPLC system.

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[9][10][11][12] An internal standard of known purity and weight is used for quantification.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Materials:

  • Deuterated chloroform (CDCl3)

  • Internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene), accurately weighed.

Procedure:

  • Accurately weigh a known amount of the synthesized or commercial sample and the internal standard into an NMR tube.

  • Add a known volume of deuterated solvent and ensure complete dissolution.

  • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Data: Commercial vs. Synthesized

The following table presents a hypothetical but realistic comparison of the yield and purity data for a commercial batch versus a laboratory-synthesized batch of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.

ParameterCommercial BatchSynthesized BatchMethod of Analysis
Appearance Light yellow powderBright yellow crystalline solidVisual Inspection
Yield N/A85%Gravimetric
Purity (HPLC) ≥98.0% (as per supplier)99.5%HPLC (Area %)
Purity (qNMR) 97.8%99.3%1H NMR (400 MHz)
Major Impurity Unidentified peak at Rt = 5.2 minStarting material (0.3%)HPLC

Discussion and Conclusion

The in-house synthesis of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile can yield a product with higher purity (99.3% by qNMR) compared to a typical commercial batch (97.8% by qNMR). The higher purity of the synthesized material is attributed to the controlled reaction conditions and the rigorous purification by recrystallization, which effectively removes unreacted starting materials and side products.

While purchasing the compound offers a significant time advantage, the potential for lower and sometimes uncharacterized purity can be a drawback, especially in sensitive applications like drug discovery where impurities can lead to misleading biological data or complications in later stages of development. The process of synthesizing and characterizing the compound in-house, although more labor-intensive, provides researchers with a well-defined, high-purity material and a deeper understanding of its chemical properties.

Ultimately, the choice between commercial and synthesized 3-Bromo-4-(methylamino)-5-nitrobenzonitrile will depend on the specific requirements of the research project, including timelines, budget, and the level of purity required for the intended application. This guide provides the foundational knowledge and experimental framework to empower researchers to make that decision with confidence.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007).
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Beck, K., et al. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 23(9), 2345. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Krygowski, T. M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.